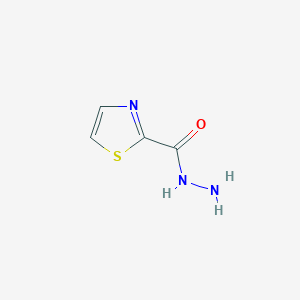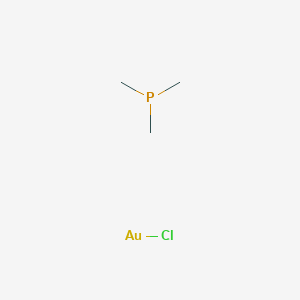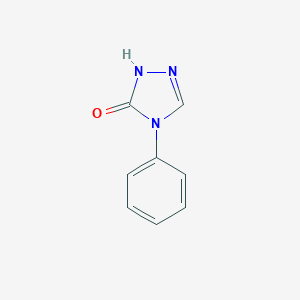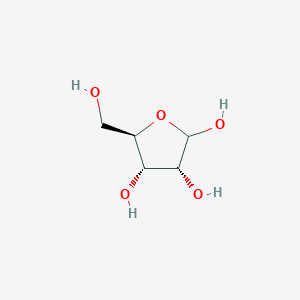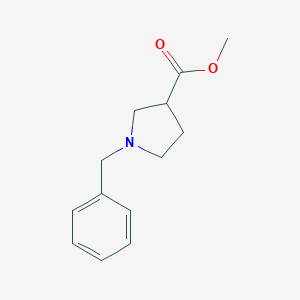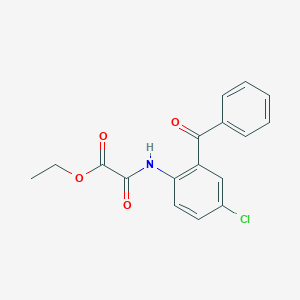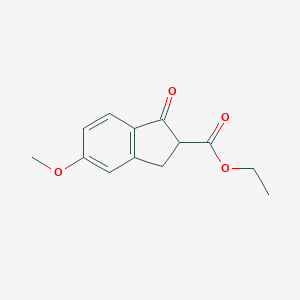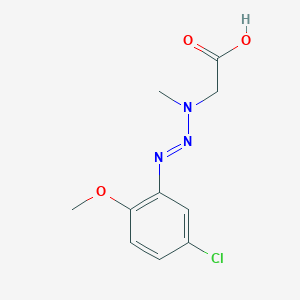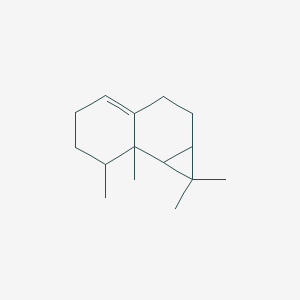
PZ-Peptide
説明
PZ-Peptide refers to a class of peptides that contain poly(ε-carbobenzyloxy-l-lysine) (PZLY) units, which are used to create peptide-polymer hybrids. These hybrids are designed to combine the structural hierarchy of biological systems with synthetic materials to control molecular design and material properties. The incorporation of PZLY units into these hybrids allows for the manipulation of secondary structures, such as α-helices and β-sheets, which in turn affects the material's mechanical properties and hierarchical organization .
Synthesis Analysis
The synthesis of peptides, including those with PZLY units, can involve various methodologies. One such method is the thia zip cyclization, which is used for the synthesis of large end-to-end cyclic peptides. This process involves intramolecular rearrangements in cysteine-rich peptides and is initiated by intramolecular transthioesterification. The reaction proceeds through a series of thiolactone exchanges and ultimately results in the formation of an end-to-end lactam . Another approach for peptide synthesis is the use of solid-phase peptide synthesis, which allows for the creation of support-bound combinatorial peptide libraries with free C-termini. This method is particularly useful for the synthesis of peptides that are intended for binding studies with protein domains such as PDZ domains .
Molecular Structure Analysis
The molecular structure of PZ-Peptide hybrids is influenced by the secondary structure of the peptide blocks. For instance, the presence of PZLY units can lead to the formation of a mixture of α-helices and β-sheets at smaller repeat lengths, while higher molecular weight peptides tend to form selective α-helix structures. These secondary structures play a crucial role in the solid-state film hierarchy of the material, with variations in the amount of α-helices and β-sheets leading to changes in the size of nanoscale fibers and microscale spherulites .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of PZ-Peptides are diverse. For example, the thia zip reaction for cyclic peptide synthesis involves a series of thiolactone exchanges and a final S to N acyl isomerization . In the context of peptide-polymer hybrids, the introduction of PZLY units can affect the crystallinity of poly(ethylene glycol) (PEG) segments and the formation of covalent cross-links, which are essential for the material's hierarchical structure and mechanical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of PZ-Peptide hybrids are determined by their molecular design. The secondary structure of the peptide blocks, such as the presence of α-helices and β-sheets, influences the mechanical properties of the material. For instance, an increase in spherulite diameter, which is associated with long-range ordering, results in a decrease in elongation-at-break. Additionally, the reduction in soft segment crystallinity due to the addition of PZLY leads to a decrease in moduli. By controlling the content of PZLY, it is possible to achieve a balance of physical associations and self-assembly, which allows for tunable crystallinity, spherulite formation, and mechanical properties .
科学的研究の応用
PZ-Peptide shows a concentration-dependent penetration effect in rabbit intestinal segments and Caco-2 cell monolayers, indicating its potential as a permeability enhancer for hydrophilic paracellular transport markers. This effect is transient, reversible, and size-discriminant (Yen & Lee, 1995).
PZ-Peptide can penetrate the colonic and other intestinal segments of albino rabbits while largely maintaining its intact form. This suggests its utility in drug design for peptides that can navigate the paracellular pathway, escaping intracellular proteolysis (Wan-Ching & Lee, 1994).
In human pregnancy and labor, there's an observed rise in serum levels of PZ-peptidase, which is involved in collagen breakdown. This indicates its potential significance in collagen metabolism related to physiological changes during pregnancy and labor (Rajabi & Woessner, 1984).
PZ-Peptide enhances the paracellular permeability of ocular epithelial tissues in pigmented rabbits, suggesting its application in ocular peptide delivery systems (Chung & Lee, 1994).
PZ-Peptide also demonstrates utility in enhancing the penetration of hydrophilic drugs across the cornea and conjunctiva in rabbits, indicating its potential application in ocular drug delivery (Chung, Lyoo, & Han, 1996).
作用機序
Target of Action
PZ-Peptide, also known as 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-PLGPR), is a synthetic peptide substrate . It contains a collagen-specific tripeptide sequence, -Gly-Pro-X-, and primarily targets the enzyme Pz-peptidase A .
Mode of Action
The interaction between PZ-Peptide and its target, Pz-peptidase A, results in the hydrolysis of the peptide . The most striking difference between Pz-peptidase A and its mammalian counterpart, thimet oligopeptidase (TOP), is the lack of a channel running the length of the bacterial protein . This suggests that collagenous peptide substrates enter the tunnel at the top gateway of the closed Pz-peptidase A molecule, and reactant peptides are released from the bottom gateway after cleavage at the active site located in the center of the tunnel .
Biochemical Pathways
The biochemical pathways affected by PZ-Peptide primarily involve the hydrolysis of the peptide by Pz-peptidase A . This process is crucial for the breakdown of collagen, a hard-to-degrade animal protein ubiquitously present throughout all animal bodies .
Pharmacokinetics
The pharmacokinetics of PZ-Peptide involve its absorption and distribution in various tissues. For instance, it has been found that PZ-Peptide is extensively uptaken into hepatocytes . The maximum velocity (Vmax) and the Michaelis constant (Km) for this process were found to be 0.190±0.020 nmol/min/10^6 cells and 12.1±3.23 μM, respectively .
Result of Action
The hydrolysis of PZ-Peptide by Pz-peptidase A results in the breakdown of the peptide, which is a crucial step in the degradation of collagen . This process is believed to be restricted to a late stage when degradation products would fall in the range of 5 to 30 residues .
Action Environment
The action of PZ-Peptide is influenced by various environmental factors. For instance, the enzyme Pz-peptidase A, which hydrolyzes PZ-Peptide, is derived from a thermophilic bacterium, suggesting that it may function optimally at high temperatures . Furthermore, the uptake of PZ-Peptide into hepatocytes is enhanced in the presence of reducing agents and divalent cations such as Ca^2+, Sr^2+, or Mg^2+ .
将来の方向性
The development of peptide drugs has become one of the hottest topics in pharmaceutical research . Technological advancements in peptide drug discovery, production, and modification, along with novel design and delivery strategies, have allowed the continued advancement of this field . As research progresses, more peptides are set to gain regulatory approval .
特性
IUPAC Name |
(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28-,29+,30+,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJYNHBZKOQNNI-BHSUFKTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17011-78-8 | |
| Record name | PZ-Peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017011788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N2-[1-[N-[N-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-leucyl]glycyl]-L-prolyl]-D-arginine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



